N-[1-(benzenesulfonyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]-4-fluorobenzamide
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Description
N-[1-(benzenesulfonyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]-4-fluorobenzamide is a useful research compound. Its molecular formula is C24H22FN3O6S and its molecular weight is 499.51. The purity is usually 95%.
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Scientific Research Applications
Molecular Structure and Synthesis
N-[1-(benzenesulfonyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]-4-fluorobenzamide is involved in the synthesis and structural study of various chemical compounds, showing its importance in the development of new molecules with potential pharmacological activities. The crystal structure of similar compounds has been analyzed to understand their conformation and intermolecular interactions, which are crucial for their biological activity. For instance, studies on piperazine derivatives have highlighted the significance of their molecular conformation in determining their pharmacological profiles (Faizi, Ahmad, & Golenya, 2016).
Antimicrobial and Antipsychotic Potential
Research has explored the antimicrobial and antipsychotic potentials of compounds related to this compound. A study on fluorobenzamides containing thiazole and thiazolidine demonstrated promising antimicrobial activity, indicating the potential use of these compounds in treating infections (Desai, Rajpara, & Joshi, 2013). Additionally, conformationally restricted butyrophenones, which share structural motifs with the target compound, have been evaluated as antipsychotic agents, suggesting their effectiveness in treating psychiatric disorders (Raviña et al., 2000).
Receptor Affinity and Enzymatic Inhibition
The affinity of related compounds for dopamine and serotonin receptors, as well as their inhibitory action on human carbonic anhydrase enzymes, has been investigated, showing the diversity of potential therapeutic applications. Compounds with similar structures have displayed selectivity for 5-HT2A receptors, which could be leveraged in designing drugs for neurological conditions (Leopoldo et al., 2002). Moreover, sulfonamides incorporating piperazine bioisosteres have been shown to effectively inhibit carbonic anhydrase enzymes, underscoring their potential in treating conditions like glaucoma or neurological disorders (Chiaramonte et al., 2019).
Properties
IUPAC Name |
N-[1-(benzenesulfonyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FN3O6S/c25-18-10-8-17(9-11-18)21(29)26-22(35(32,33)19-5-2-1-3-6-19)24(31)28-14-12-27(13-15-28)23(30)20-7-4-16-34-20/h1-11,16,22H,12-15H2,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSFMRSAXHHVVPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CO2)C(=O)C(NC(=O)C3=CC=C(C=C3)F)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FN3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.